Ethyl 3-morpholino-3-oxopropanoate
Overview
Description
Ethyl 3-morpholino-3-oxopropanoate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Ethyl 3-morpholino-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-chloro-3-oxopropanoate with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature . The reaction mixture is then worked up by extraction and purification to yield the desired product.
Chemical Reactions Analysis
Ethyl 3-morpholino-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the morpholine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: It can be hydrolyzed to produce morpholine and ethyl 3-oxopropanoate.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-morpholino-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 3-morpholino-3-oxopropanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-morpholino-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-chloro-3-oxopropanoate: A precursor in its synthesis.
Morpholine derivatives: Compounds containing the morpholine ring, which have various pharmacological and industrial applications.
Ethyl 3-oxopropanoate: A related compound without the morpholine group, used in different synthetic applications
This compound is unique due to the presence of both the morpholine ring and the ester functional group, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-morpholin-4-yl-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSROXUCXBXPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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